molecular formula C26H19N3O5 B13154148 rel-K252a

rel-K252a

Cat. No.: B13154148
M. Wt: 453.4 g/mol
InChI Key: LXOIGFZMICTNAL-IEFSCDDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

rel-K252a can be synthesized from its precursor, K252b, through a methylation process. The water-insoluble K252a present in the cell mass is converted to the water-soluble K252b sodium salt in an alkaline solution. The obtained K252b is then methylated with dimethyl sulfate in the presence of potassium carbonate in dimethylacetamide .

Industrial Production Methods

The industrial production of this compound involves fermentation processes using the Nocardiopsis species. The fermentation broth is processed to extract K252b, which is then converted to this compound through the aforementioned methylation process .

Chemical Reactions Analysis

Types of Reactions

rel-K252a undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs of this compound.

Comparison with Similar Compounds

rel-K252a is unique due to its high potency and cell permeability. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific molecular targets and pathways.

Properties

Molecular Formula

C26H19N3O5

Molecular Weight

453.4 g/mol

IUPAC Name

methyl (15S,16R,18R)-16-hydroxy-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C26H19N3O5/c1-33-25(31)26(32)10-17-28-15-8-4-3-7-13(15)19-20-14(11-27-23(20)30)18-12-6-2-5-9-16(12)29(24(26)34-17)21(18)22(19)28/h2-9,17,24,32H,10-11H2,1H3,(H,27,30)/t17-,24+,26-/m1/s1

InChI Key

LXOIGFZMICTNAL-IEFSCDDCSA-N

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N([C@H]1O2)C7=C53)CNC6=O)O

Canonical SMILES

COC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C1O2)C7=C53)CNC6=O)O

Origin of Product

United States

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